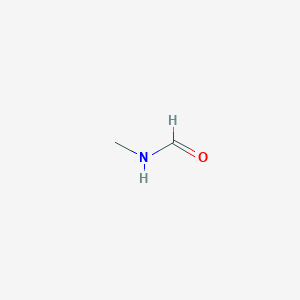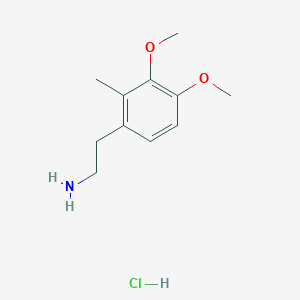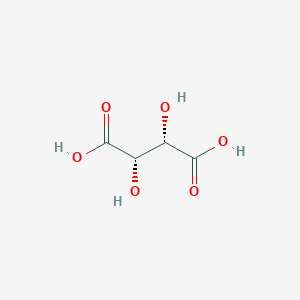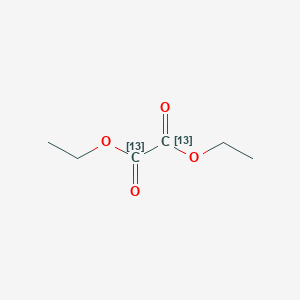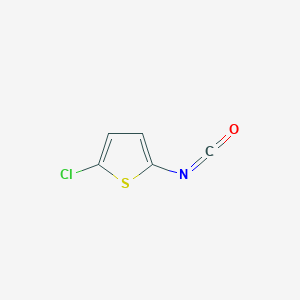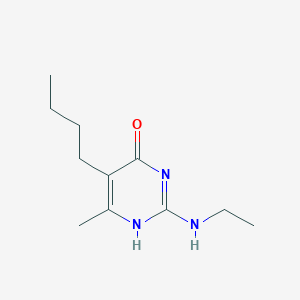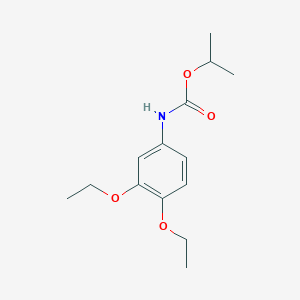
2,3-Dichloro-alpha-(2,3-dichloro-4-methoxyphenyl)-4-methoxy-benzeneacetic Acid Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,2-bis(2,3-dichloro-4-methoxyphenyl)acetate is a chemical compound known for its versatile applications in scientific research. This compound is characterized by its unique structure, which includes two dichloro-methoxyphenyl groups attached to an ethyl acetate backbone. It is widely used in various fields such as pharmaceuticals, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-bis(2,3-dichloro-4-methoxyphenyl)acetate typically involves multi-step organic reactions. One common method includes the esterification of 2,2-bis(2,3-dichloro-4-methoxyphenyl)acetic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Ethyl 2,2-bis(2,3-dichloro-4-methoxyphenyl)acetate may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-bis(2,3-dichloro-4-methoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro groups, using reagents like sodium methoxide or potassium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 2,2-bis(2,3-dichloro-4-methoxyphenyl)acetic acid.
Reduction: 2,2-bis(2,3-dichloro-4-methoxyphenyl)ethanol.
Substitution: 2,2-bis(2,3-dichloro-4-methoxyphenyl)methoxyacetate.
Scientific Research Applications
Ethyl 2,2-bis(2,3-dichloro-4-methoxyphenyl)acetate is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a precursor in the synthesis of various organic compounds and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2,2-bis(2,3-dichloro-4-methoxyphenyl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, its unique structure allows it to interact with cellular membranes, influencing cell signaling and function .
Comparison with Similar Compounds
Ethyl 2,2-bis(2,3-dichloro-4-methoxyphenyl)acetate can be compared with other similar compounds such as:
Ethyl 4-methoxyphenylacetate: This compound lacks the dichloro groups, making it less reactive in certain chemical reactions.
Ethyl 2,2-bis(2,3-dichloro-4-methoxyphenyl)propanoate: This compound has a propanoate group instead of an acetate group, which can influence its reactivity and applications.
The uniqueness of Ethyl 2,2-bis(2,3-dichloro-4-methoxyphenyl)acetate lies in its specific combination of functional groups, which provides it with distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2,2-bis(2,3-dichloro-4-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl4O4/c1-4-26-18(23)13(9-5-7-11(24-2)16(21)14(9)19)10-6-8-12(25-3)17(22)15(10)20/h5-8,13H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSIUEQYQSOFEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C(=C(C=C1)OC)Cl)Cl)C2=C(C(=C(C=C2)OC)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


